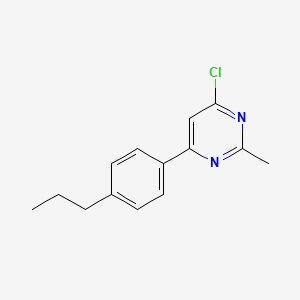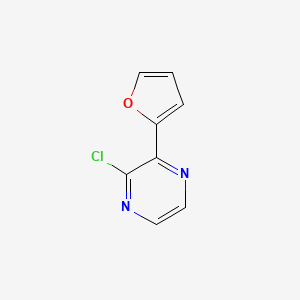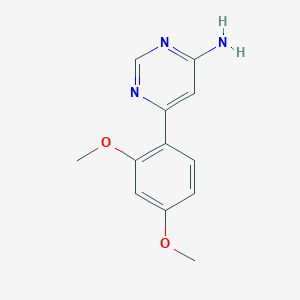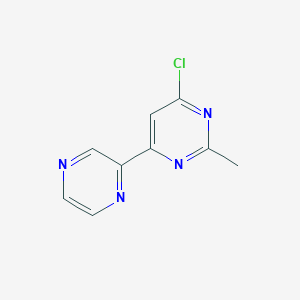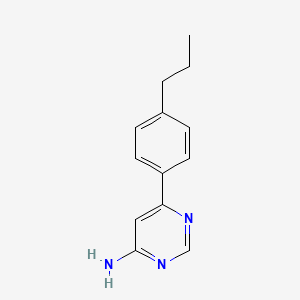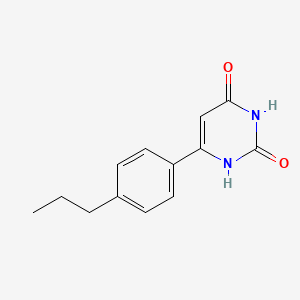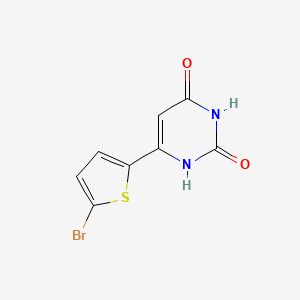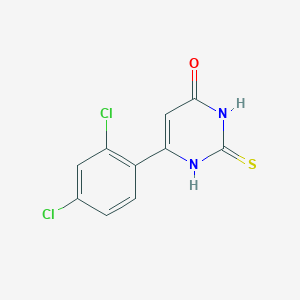![molecular formula C11H23NO B1466986 2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol CAS No. 1427375-89-0](/img/structure/B1466986.png)
2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol
Overview
Description
2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl) ethan-1-ol, has been identified as a novel inhibitor of glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism, particularly in the conversion of glutamine to glutamate, a critical step in the glutaminolysis pathway .
Mode of Action
If it acts similarly to its structural analogue, it may inhibit the activity of glutaminase 1, thereby reducing the conversion of glutamine to glutamate . This could potentially disrupt cellular metabolism, particularly in cells that rely heavily on glutaminolysis, such as cancer cells .
Biochemical Pathways
The inhibition of glutaminase 1 by 2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol could affect the glutaminolysis pathway . Glutaminolysis is a metabolic pathway that involves the breakdown of glutamine into glutamate, which can then be further metabolized to produce energy and support cellular growth and proliferation. Inhibition of this pathway could potentially disrupt these processes, particularly in cells that are heavily reliant on glutaminolysis .
Pharmacokinetics
The compound’s predicted density is 0921±006 g/cm3, and its predicted boiling point is 2497±150 °C . These properties could potentially influence its pharmacokinetic behavior.
Result of Action
If it acts as a glutaminase 1 inhibitor, it could potentially disrupt cellular metabolism and inhibit the growth and proliferation of cells that are heavily reliant on glutaminolysis .
Biochemical Analysis
Biochemical Properties
2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutaminase 1 (GLS1), an enzyme involved in the conversion of glutamine to glutamate . This interaction is crucial as it can influence the metabolic pathways related to glutamine metabolism. Additionally, this compound may act as a semi-flexible linker in the development of bifunctional protein degraders .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GLS1 can lead to an increase in reactive oxygen species (ROS) levels within mitochondria, thereby affecting cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to GLS1, inhibiting its activity and leading to alterations in glutamine metabolism . This inhibition can result in decreased production of glutamate and subsequent effects on cellular energy production and signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its degradation can occur over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and function. At higher doses, toxic or adverse effects can occur. For instance, high doses have been associated with increased ROS levels and potential oxidative stress . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glutamine metabolism. It interacts with GLS1, leading to changes in the conversion of glutamine to glutamate . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, it may interact with other enzymes and cofactors involved in related pathways, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in certain compartments, such as mitochondria, where it exerts its effects on cellular metabolism and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with GLS1 suggests a mitochondrial localization, where it can influence metabolic processes and ROS production. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(2-methylpropyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)9-12-6-3-11(4-7-12)5-8-13/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEQZCVYDXGQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


